VEGF Receptor 2 Kinase Inhibitor II
Overview
Description
VEGFR2 Kinase Inhibitor II is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR2), also known as kinase insert domain receptor (KDR). This receptor is a type of tyrosine kinase receptor that plays a crucial role in angiogenesis, the process of forming new blood vessels. By inhibiting VEGFR2, this compound can reduce angiogenesis and lymphangiogenesis, leading to anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VEGFR2 Kinase Inhibitor II typically involves the preparation of quinoxaline-based derivatives. The classical method for preparing quinoxaline involves the condensation of phenylenediamine with a dicarbonyl compound under high temperatures and strong acid catalysts . Further modifications to the quinoxaline core can be made to enhance the inhibitory activity against VEGFR2.
Industrial Production Methods
Industrial production of VEGFR2 Kinase Inhibitor II involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of synthesis, purification, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
VEGFR2 Kinase Inhibitor II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of VEGFR2 Kinase Inhibitor II include phenylenediamine, dicarbonyl compounds, oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions often involve high temperatures, strong acids, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modifications that enhance their inhibitory activity against VEGFR2. These derivatives are evaluated for their antiproliferative activities against cancer cell lines .
Scientific Research Applications
VEGFR2 Kinase Inhibitor II has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of tyrosine kinase receptors and their role in angiogenesis.
Biology: Employed in research to understand the molecular mechanisms of angiogenesis and the role of VEGFR2 in vascular development.
Mechanism of Action
VEGFR2 Kinase Inhibitor II exerts its effects by binding competitively to the ATP-binding site of the tyrosine kinase domain of VEGFR2. This binding inhibits the autophosphorylation and dimerization of the receptor, thereby blocking the downstream signaling pathways involved in angiogenesis. The inhibition of VEGFR2 leads to reduced proliferation and migration of endothelial cells, ultimately suppressing tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
Sorafenib: A multi-kinase inhibitor that targets VEGFR2, RAF kinases, and other tyrosine kinases.
Sunitinib: Another multi-kinase inhibitor that targets VEGFR2, platelet-derived growth factor receptors, and other kinases.
Axitinib: A selective inhibitor of VEGFR1, VEGFR2, and VEGFR3
Uniqueness
VEGFR2 Kinase Inhibitor II is unique in its high specificity for VEGFR2, which allows for more targeted inhibition of angiogenesis with potentially fewer off-target effects compared to multi-kinase inhibitors like sorafenib and sunitinib. This specificity can lead to improved therapeutic outcomes and reduced toxicity in clinical applications .
Biological Activity
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical player in angiogenesis, which is the formation of new blood vessels from existing ones. Inhibiting VEGFR-2 can impede tumor growth and metastasis, making it a significant target in cancer therapy. This article explores the biological activity of VEGF Receptor 2 Kinase Inhibitor II, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.
VEGFR-2 is activated by binding to its ligands, leading to receptor dimerization and autophosphorylation of tyrosine residues. This activation triggers several downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which promote endothelial cell proliferation, migration, and survival. This compound functions primarily by stabilizing the inactive DFG-out conformation of the receptor, thereby preventing ATP binding and subsequent phosphorylation events crucial for signal transduction .
Structure-Activity Relationship (SAR)
The design of VEGFR-2 inhibitors often follows specific structural guidelines to enhance potency and selectivity. Key features include:
- Heteroaromatic Ring System : This core structure occupies the ATP-binding site and forms essential hydrogen bonds with the Cys919 residue.
- Hydrogen Bond Donor-Acceptor Pairs : These interactions typically involve amide or urea moieties that engage with residues in the DFG domain.
- Allosteric Binding Sites : Type II inhibitors utilize an allosteric site adjacent to the ATP binding pocket, which becomes accessible only when the receptor adopts its inactive conformation .
Efficacy in Preclinical Studies
Several studies have evaluated the potency of various VEGFR-2 inhibitors:
- Vandetanib : Demonstrated a significant reduction in tumor vessel density and enhanced apoptosis in hepatoma models. In vivo studies showed that vandetanib treatment led to improved survival rates and reduced intrahepatic metastases .
- Tivozanib : Exhibited remarkable selectivity for VEGFR-2 with an IC50 of 0.16 nM. Clinical trials indicated an overall response rate (ORR) of 27% in patients with metastatic renal cell carcinoma (mRCC) and a progression-free survival (PFS) of approximately 12.1 months .
- Cinnamon Extract : A natural product found to inhibit VEGFR-2 kinase activity through its polyphenolic components, demonstrating potential as a dietary agent against cancer .
Case Study 1: Vandetanib in Lung Cancer
A clinical study assessed vandetanib's effects on lung cancer patients. It revealed that treatment significantly inhibited VEGFR-2 phosphorylation in human umbilical vein endothelial cells (HUVECs) and reduced tumor growth in mice models. The study noted manageable side effects, indicating a favorable therapeutic profile .
Case Study 2: Ramucirumab for Hepatocellular Carcinoma
In a Phase II study involving ramucirumab, patients with advanced hepatocellular carcinoma showed promising results with improved progression-free survival and potential biomarkers indicating response to therapy. This highlights the role of targeted VEGFR-2 inhibition in managing advanced cancers .
Summary of Key Findings
Compound | IC50 (nM) | Primary Action | Clinical Outcome |
---|---|---|---|
Vandetanib | Not specified | Inhibits VEGFR-2 phosphorylation | Reduced tumor growth; improved survival |
Tivozanib | 0.16 | Selective inhibition of VEGFRs | ORR 27%; PFS 12.1 months |
Cinnamon Extract | Not specified | Inhibits VEGFR-2 kinase activity | Potential anti-cancer properties |
Properties
IUPAC Name |
(3Z)-5-bromo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c18-11-5-6-16-13(8-11)14(17(21)20-16)9-12-7-10-3-1-2-4-15(10)19-12/h5-9,19H,1-4H2,(H,20,21)/b14-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHPWPWVGFSLOP-ZROIWOOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(N2)C=C3C4=C(C=CC(=C4)Br)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C=C(N2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288144-20-7 | |
Record name | Vegfr 2 kinase inhibitor II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288144207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VEGFR 2 KINASE INHIBITOR II | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NPC24K8FA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.